

# Application Notes and Protocols: CPI-703 (Cevidoplenib) in Combination Cancer Therapies

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## Compound of Interest

Compound Name: CPI703

Cat. No.: B12403119

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## Introduction

Cevidoplenib (SKI-O-703) is a novel, selective spleen tyrosine kinase (Syk) inhibitor that has shown promise in preclinical and clinical studies for the treatment of autoimmune diseases and is being explored for its potential in oncology.[1][2] Syk is a critical mediator of signal transduction in various hematopoietic cells, including B cells and myeloid cells. Its dysregulation has been implicated in the pathogenesis of certain cancers. This document provides an overview of the therapeutic potential of CPI-703 (Cevidoplenib) in combination with other cancer therapies, including detailed experimental protocols and data presentation.

## Mechanism of Action

Cevidoplenib inhibits the kinase activity of Syk, which plays a pivotal role in the signaling pathways of multiple immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcRs).[1] By blocking Syk, Cevidoplenib can modulate the activity of B cells and other immune cells, thereby interfering with the tumor microenvironment and potentially enhancing the efficacy of other anti-cancer agents.

## Combination Therapy Rationale

The rationale for combining Cevidoplenib with other cancer therapies stems from its immunomodulatory effects. By targeting the tumor microenvironment, Cevidoplenib may:

- Enhance the activity of immune checkpoint inhibitors (CPIs): Many tumors evade the immune system by exploiting checkpoint pathways. While CPIs have revolutionized cancer treatment, many patients do not respond, often due to an immunosuppressive tumor microenvironment.[3][4] By modulating immune cells, Cevidoplenib could potentially convert "cold" tumors (lacking immune cells) into "hot" tumors that are more responsive to CPIs.
- Synergize with chemotherapy: Chemotherapy can induce immunogenic cell death, releasing tumor antigens and promoting an anti-tumor immune response. Cevidoplenib may augment this effect by further modulating the immune landscape.
- Overcome resistance mechanisms: Targeting Syk could disrupt signaling pathways that contribute to therapeutic resistance.

## Preclinical and Clinical Data Summary

While clinical data on Cevidoplenib in combination with cancer therapies is still emerging, preclinical studies have demonstrated its potential.

Combination Partner	Cancer Model	Key Findings	Reference
Anti-TNF Therapy	Murine model of serum-transferred arthritis	Suboptimal dose of SKI-O-703 combined with TNF blockade significantly ameliorated synovitis.	[2]
Chemotherapy (Modified FOLFIRINOX)	Metastatic Pancreatic Cancer (for a different investigational drug, CPI-613)	A Phase I trial (NCT01835041) is evaluating the combination.	[5]
Capecitabine	Advanced Tumors (for a different investigational drug, CPI-100)	A Phase I study (NCT03781362) is assessing the safety and pharmacokinetics of the combination.	[6]

## Experimental Protocols

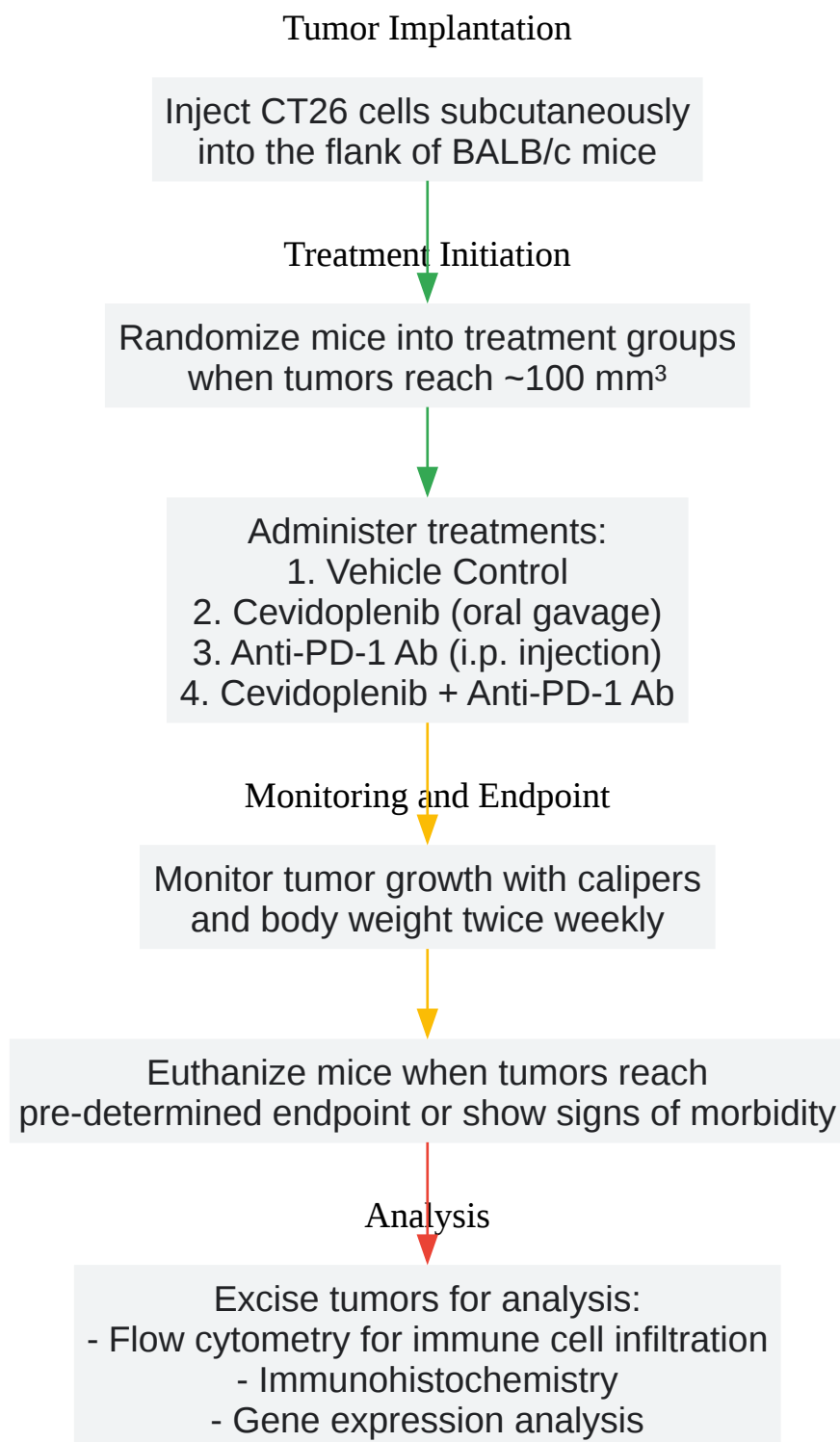
### Protocol 1: In Vivo Murine Syngeneic Tumor Model to Evaluate Cevidoplenib and Anti-PD-1 Combination Therapy

**Objective:** To assess the anti-tumor efficacy of Cevidoplenib in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.

**Materials:**

- 6-8 week old female BALB/c mice
- CT26 colon carcinoma cells
- Cevidoplenib (formulated for oral gavage)
- Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
- Isotype control antibody
- Matrigel
- Calipers
- Cell culture reagents

**Workflow Diagram:**



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*In vivo combination therapy workflow.*

#### Procedure:

- **Tumor Cell Culture:** Culture CT26 cells in appropriate media until they reach 80-90% confluency.
- **Tumor Implantation:** Harvest and resuspend CT26 cells in a 1:1 mixture of PBS and Matrigel. Inject  $1 \times 10^6$  cells subcutaneously into the right flank of each mouse.
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- **Randomization and Treatment:** Once tumors reach an average volume of 100 mm<sup>3</sup>, randomize mice into four groups (n=10 per group):
  - Group 1: Vehicle control (oral gavage) + Isotype control antibody (intraperitoneal injection)
  - Group 2: Cevidoplenib (e.g., 50 mg/kg, daily oral gavage) + Isotype control antibody
  - Group 3: Vehicle control + Anti-PD-1 antibody (e.g., 10 mg/kg, twice weekly i.p. injection)
  - Group 4: Cevidoplenib + Anti-PD-1 antibody
- **Endpoint:** Continue treatment and monitoring until tumors reach the pre-determined endpoint (e.g., 2000 mm<sup>3</sup>) or mice show signs of excessive morbidity.
- **Tissue Collection and Analysis:** At the endpoint, euthanize mice and excise tumors. Process tumors for flow cytometry to analyze immune cell populations (T cells, B cells, macrophages, etc.), immunohistochemistry for immune cell markers, and gene expression analysis for relevant cytokines and chemokines.

## Protocol 2: In Vitro B-cell Proliferation Assay

**Objective:** To determine the effect of Cevidoplenib on B-cell proliferation in vitro.

#### Materials:

- Primary human B cells or a B-cell lymphoma cell line (e.g., Ramos)

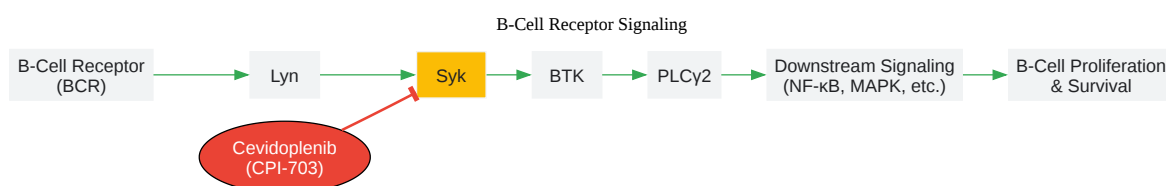
- Cevidoplenib
- Anti-IgM antibody (for B-cell stimulation)
- Cell proliferation dye (e.g., CFSE) or reagent (e.g., WST-1)
- 96-well cell culture plates
- Flow cytometer or plate reader

Procedure:

- Cell Preparation: Isolate primary B cells from peripheral blood mononuclear cells (PBMCs) or culture the B-cell lymphoma cell line.
- Cell Staining (if using CFSE): Label cells with CFSE according to the manufacturer's protocol.
- Cell Plating: Seed the cells in a 96-well plate at a density of  $1 \times 10^5$  cells per well.
- Treatment: Add serial dilutions of Cevidoplenib to the wells. Include a vehicle control (e.g., DMSO).
- Stimulation: Add anti-IgM antibody to the appropriate wells to stimulate B-cell proliferation. Include an unstimulated control.
- Incubation: Incubate the plate for 72 hours at 37°C in a CO<sub>2</sub> incubator.
- Analysis:
  - CFSE: Analyze cells by flow cytometry. Proliferation is measured by the dilution of the CFSE dye.
  - WST-1: Add WST-1 reagent to each well and incubate for 2-4 hours. Measure absorbance at 450 nm using a plate reader.
- Data Interpretation: Calculate the IC<sub>50</sub> value of Cevidoplenib for inhibiting B-cell proliferation.

## Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway inhibited by Cevidoplenib.



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*Syk inhibition by Cevidoplenib.*

## Conclusion

Cevidoplenib (SKI-O-703) represents a promising therapeutic agent with the potential to be used in combination with various cancer therapies. Its ability to modulate the immune system through Syk inhibition provides a strong rationale for its investigation in combination with immune checkpoint inhibitors and other anti-cancer agents. The protocols and information provided in these application notes are intended to guide researchers in the further exploration of Cevidoplenib's role in oncology. As with any investigational agent, further preclinical and clinical studies are necessary to fully elucidate its efficacy and safety in combination regimens.

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## References

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